8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
Properties
IUPAC Name |
8-methyl-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-4-2-5-9-10-6-3-7-11(15)13(10)14-12(8)9/h2,4-5,14H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBAASANSTUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254509 | |
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3449-50-1 | |
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Cyclization of Phenylhydrazones
The Fischer indole synthesis remains the most widely used method for constructing the carbazole framework. Cyclohexanone derivatives react with substituted phenylhydrazines under acidic conditions to form 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. A typical procedure involves:
- Reactants : 4-Methylcyclohexanone (1.36 g, 0.016 mol) and phenylhydrazine hydrochloride (2.0 g, 0.013 mol)
- Catalyst : Concentrated HCl or polyphosphoric acid
- Conditions : Reflux in ethanol at 80°C for 6–8 hours
- Yield : 68–72% after recrystallization from methanol.
The reaction proceeds via-sigmatropic rearrangement of the intermediate hydrazone, followed by aromatization. Modifications using microwave irradiation reduce reaction times to 20–30 minutes while maintaining comparable yields.
Ionic Liquid-Assisted Synthesis
Green chemistry adaptations employ 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as both solvent and catalyst:
- Molar ratio : 1:1.2 (cyclohexanone:phenylhydrazine)
- Temperature : Reflux in methanol at 65°C
- Advantages :
Bischler-Napieralski Reaction: Annulation Strategies
α-Haloketone Condensation
The Bischler method constructs the carbazole nucleus through intramolecular cyclization:
Palladium-Catalyzed Modifications
Modern variants use Pd(OAc)₂ (5 mol%) in DMF at 100°C to accelerate cyclization:
- Reaction time : 2 hours
- Yield boost : 78–82%
- Limitation : High catalyst cost and rigorous oxygen-free conditions.
Aldol Condensation Derivatives
Knoevenagel-Type Reactions
This compound serves as a synthon for heteroannulated carbazoles. A representative procedure involves:
- Reactants : this compound (0.995 g, 0.005 mol) + furan-2-carbaldehyde (0.41 mL, 0.005 mol)
- Base : 5% ethanolic KOH (25 mL)
- Conditions : Room temperature, 6-hour stirring
- Product : (E)-2-(Furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Yield : 90% after recrystallization from ethyl acetate.
Mechanistic Insights
The reaction proceeds via enolate formation at the α-carbon of the ketone, followed by nucleophilic attack on the aldehyde. X-ray crystallography confirms the (E)-configuration of the exocyclic double bond (dihedral angle: 16.74° between pyrrole and furan rings).
Reduction and Functional Group Interconversion
Borohydride Reduction to Alcohols
Sodium borohydride reduces the ketone to 8-methyl-1-hydroxy-2,3,4,9-tetrahydro-1H-carbazole:
Oxidative Transformations
The alcohol intermediate can be reoxidized using Jones reagent (CrO₃/H₂SO₄) to regenerate the ketone, enabling reversible functionalization.
Industrial-Scale Manufacturing Processes
Mannich Reaction Optimization
Patent US7696356B2 details a scalable route to carbazolones via Mannich condensation:
Crystallization and Purification
Recrystallization from methanol yields >99% pure product (mp: 195–196°C), as confirmed by DSC and HPLC.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Orthorhombic crystal system (Pbca space group) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 6.7353 Å |
| b | 16.1393 Å |
| c | 25.9549 Å |
| V | 2821.38 ų |
| Z | 8 |
| Density | 1.306 g/cm³ |
Chemical Reactions Analysis
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide, organic hydroperoxides, or selenium dioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 8-MTHQ exhibit significant anticancer properties. For instance, studies have shown that certain substitutions on the carbazole backbone can enhance cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways that promote cancer cell proliferation .
Antibacterial and Antifungal Properties
The compound has also been investigated for its antibacterial and antifungal activities. Its ability to disrupt bacterial cell membranes or inhibit key enzymatic functions has been documented, suggesting potential therapeutic uses in treating infections caused by resistant strains of bacteria .
Neuroprotective Effects
Notably, 8-MTHQ has shown promise in neuroprotective applications, particularly against prion diseases such as transmissible spongiform encephalopathies (TSEs). Studies indicate that it may inhibit the accumulation of protease-resistant prion proteins in infected cellular models, highlighting its potential role in developing treatments for neurodegenerative diseases .
Material Science Applications
The unique structural features of 8-MTHQ make it a candidate for applications in material science. Its properties are being explored for use in organic semiconductors and other advanced materials due to its electronic characteristics and stability under various conditions. Research is ongoing to optimize its performance in these applications .
Biological Studies
Mechanism of Action
The biological activity of 8-MTHQ is attributed to its interaction with various molecular targets. For example, its antibacterial activity may stem from its ability to inhibit bacterial enzymes or disrupt cellular integrity. Further studies are required to elucidate the precise mechanisms involved in its diverse biological effects.
Comparative Studies
Comparative analysis with similar compounds reveals that variations in substitution patterns significantly influence both chemical reactivity and biological activity. For instance, compounds like 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one differ primarily in the position of the methyl group, affecting their pharmacological profiles .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation; specific derivatives show enhanced effects. |
| Antibacterial/Fungal Properties | Disrupts cell membranes; inhibits enzymatic functions against resistant strains. |
| Neuroprotective Effects | Potential treatment for prion diseases; inhibits accumulation of harmful proteins. |
| Material Science | Candidate for organic semiconductors; research ongoing for optimization. |
| Mechanism of Action | Interacts with molecular targets affecting various biological pathways. |
Mechanism of Action
The mechanism of action of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
- Key Insight : Methyl substitution at position 8 (vs. 6) reduces steric hindrance, favoring planar geometry and stronger intermolecular interactions . Bromo or allylidene substituents enhance π-stacking but introduce disorder in crystal lattices .
Physicochemical Properties
- Key Insight : The 8-methyl derivative’s higher melting point and hydrophobicity correlate with its stable crystal packing and biological utility .
Biological Activity
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound with the molecular formula C₁₃H₁₃NO. As a derivative of carbazole, it possesses significant biological activities that have garnered research interest, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by a fused benzene and pyrrole ring. Notably, it has a methyl group at the eighth position and a ketone group at the first position of the tetrahydrocarbazole structure. The dihedral angle between the benzene ring and the fused pyrrole ring is approximately 0.96°, indicating a nearly planar configuration that may influence its biological interactions.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 3449-50-1 |
| Dihedral Angle | 0.96° |
Anti-Prion Activity
Research indicates that this compound exhibits anti-prion activity , particularly against transmissible spongiform encephalopathies (TSEs). In cellular models infected with prion proteins, this compound has shown potential in inhibiting the accumulation of protease-resistant prion proteins. Such findings suggest its applicability in treating neurodegenerative diseases associated with prion proteins .
Antiviral Properties
The compound has also been investigated for its antiviral properties . Studies have demonstrated that carbazole derivatives can inhibit various viral infections, including hepatitis C virus (HCV). For instance, specific modifications to the carbazole scaffold have led to compounds with enhanced antiviral activity and lower cytotoxicity .
Anticancer Potential
In addition to its antiviral effects, this compound is being explored for its anticancer potential . It has shown activity against various cancer cell lines by interfering with cellular pathways critical for tumor growth and proliferation. The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell survival and apoptosis .
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit bacterial enzymes or disrupt cellular membranes in bacterial cells.
- Modulation of Signaling Pathways : It could affect pathways involved in cell survival and apoptosis in cancer cells.
- Binding Affinity for Viral Proteins : Its structural features allow it to bind effectively to viral proteins, disrupting their function .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in terms of biological activity, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Carbazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Methyl group at position 6 | Different biological activities |
| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Methyl group at position 9 | Varies pharmacological properties |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | Chlorine substituent at position 6 | Enhanced reactivity |
| 8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one | Bromine substituent at position 8 | Different electronic properties |
This comparison highlights that while many derivatives share structural similarities with this compound, its specific methyl substitution pattern contributes to its distinctive biological activities.
Case Studies and Research Findings
Several studies have focused on elucidating the biological activities of this compound:
- Study on Anti-Prion Activity : A study reported that derivatives of this compound significantly reduced prion protein accumulation in infected cells. This suggests potential therapeutic roles in neurodegenerative diseases.
- Antiviral Research : Research highlighted that modifications to the carbazole scaffold led to compounds with improved anti-HCV activity and reduced cytotoxicity compared to existing antiviral agents .
- Anticancer Studies : Investigations into its anticancer properties revealed that it could inhibit growth in various cancer cell lines through multiple mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the established synthetic routes for 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via condensation reactions. A common method involves treating this compound (0.995 g, 0.005 mol) with aldehydes (e.g., furan-2-carbaldehyde) in 5% ethanolic KOH, stirred at room temperature for 6 hours . Neutralization with acetic acid and recrystallization from methanol yields ~90% purity. Optimization strategies include:
- Temperature control : Room temperature minimizes side reactions like over-condensation.
- Solvent selection : Ethanol or methanol enhances solubility and stabilizes intermediates.
- Catalyst tuning : KOH concentration affects reaction rate and byproduct formation.
Q. How is the crystal structure of this compound resolved, and what software tools are recommended for crystallographic analysis?
Single-crystal X-ray diffraction (SCXRD) is used for structural determination. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.5245 Å, b = 7.1564 Å, c = 13.5870 Å, and β = 93.960° . Key tools include:
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions addressed?
- NMR : Discrepancies in proton environments (e.g., NH vs. CH groups) are resolved via 2D experiments (COSY, HSQC) .
- IR : A strong C=O stretch at ~1680 cm⁻¹ confirms the ketone group .
- Mass spectrometry : High-resolution ESI-MS distinguishes isotopic patterns from impurities .
Advanced Research Questions
Q. How do conformational variations in the tetrahydrocarbazole ring influence biological activity in derived alkaloids?
The cyclohexene ring adopts a half-chair conformation (puckering parameters: q₂ = 0.232 Å, q₃ = -0.153 Å, θ = 123.4°), which affects intermolecular interactions like N–H···O hydrogen bonds (R₂²(10) motifs) . Conformational rigidity enhances binding to biological targets (e.g., enzymes or receptors) by reducing entropy penalties .
Q. What strategies mitigate side reactions during the synthesis of heteroannulated carbazole derivatives from this compound?
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or bioactivity of derivatives?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with target proteins (e.g., antioxidant enzymes) using AutoDock Vina .
- ADMET profiling : Predict pharmacokinetic properties via SwissADME or pkCSM .
Q. What are the challenges in scaling up the synthesis of 8-methyl-tetrahydrocarbazolone derivatives for pharmacological studies?
- Crystallization control : Slow evaporation from ethanol ensures single-crystal growth for reproducibility .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) removes regioisomers .
- Yield optimization : Microwave-assisted synthesis reduces reaction times from hours to minutes .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for carbazole-based analogs?
- Core modifications : Introduce substituents at C-2 (e.g., furyl, thienyl groups) to probe electronic effects .
- Bioactivity assays : Test antioxidant (DPPH radical scavenging) or antimicrobial (MIC against S. aureus) activity .
- Data analysis : Use multivariate regression (e.g., PLS) to correlate substituent properties (Hammett σ) with activity .
Q. How to resolve discrepancies between experimental and computational spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
